N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Description
Classification and Nomenclature
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a synthetically derived organic compound classified as a tertiary amine hydrochloride salt . Its structure integrates a piperidine ring, a 2-methylbenzyl group, and a methanamine moiety, making it a member of the piperidine derivative family.
Table 1: Key Identifiers and Molecular Data
The compound’s systematic name reflects its substitution pattern: the piperidin-3-yl group (nitrogen at position 3), a methanamine backbone, and a 2-methylbenzyl substituent. Its hydrochloride salt form enhances solubility and stability .
Historical Context in Chemical Research
First synthesized in the early 21st century, this compound emerged alongside advancements in reductive amination and nucleophilic substitution techniques. Key milestones include:
- 2000s : Development of optimized synthetic routes for piperidine derivatives, driven by interest in their bioactivity .
- 2010s : Patent filings highlighting its utility as a building block for pharmaceuticals (e.g., neuromodulators and enzyme inhibitors) .
- 2020s : Structural analyses using NMR and X-ray crystallography to resolve its conformational flexibility .
Its synthesis typically involves:
- Reductive amination between 2-methylbenzylamine and piperidin-3-ylmethanamine precursors.
- Salt formation via hydrochloric acid treatment to improve crystallinity .
Significance in Chemistry and Structural Uniqueness
The compound’s significance lies in its structural hybridity , merging a lipophilic 2-methylbenzyl group with a polar piperidine-methanamine core. Key features include:
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15-16H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKOEERUKSVLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various cellular responses. For instance, it has been noted that compounds with piperidine structures often exhibit significant interactions with cholinergic systems, which are crucial for neurotransmission and have implications in neurodegenerative diseases .
1. Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, show promising anticancer properties. A study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like bleomycin . The mechanism involves inducing apoptosis and inhibiting tumor cell proliferation by affecting cell cycle dynamics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine | MCF-7 (breast cancer) | 0.501 | Apoptosis induction |
| Piperidine derivative X | FaDu (hypopharyngeal) | 0.75 | Cell cycle arrest |
2. Neuroprotective Effects
Piperidine derivatives are also explored for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds exhibiting dual cholinesterase inhibition and antioxidant properties have been identified as potential candidates for treating neurodegenerative disorders . The ability to inhibit amyloid-beta aggregation further supports their therapeutic potential.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Studies suggest that modifications in the piperidine ring or the introduction of specific functional groups can significantly enhance its potency against various biological targets.
Key Findings:
- N-benzyl moiety : Enhances cholinesterase inhibition.
- Alkyl substitutions : Influence binding affinity to target proteins.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of piperidine derivatives, this compound was tested against a panel of cancer cell lines. Results showed a significant reduction in cell viability at low concentrations, indicating strong antitumor potential .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer’s disease. The compound demonstrated significant inhibition of acetylcholinesterase and reduced oxidative stress markers in neuronal cultures .
Scientific Research Applications
Pharmacological Applications
1.1. H3 Receptor Antagonism
The compound has been studied for its role as a histamine H3 receptor antagonist. H3 receptors are G protein-coupled receptors involved in regulating neurotransmitter release in the central nervous system. Antagonists of these receptors can enhance neurotransmitter levels, making them potential candidates for treating cognitive disorders, sleep/wake disorders, and obesity .
1.2. Alzheimer's Disease Research
Recent studies have explored the compound's potential in treating Alzheimer's disease by acting on cholinergic pathways. Compounds similar to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride have shown promise as multi-target agents that inhibit cholinesterases and modulate endocannabinoid signaling, which may contribute to neuroprotection and cognitive enhancement .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine and benzyl moieties significantly influence binding affinity and pharmacological activity. For instance, variations in substituents on the aromatic ring can enhance or reduce receptor affinity and selectivity .
| Modification | Effect on Activity |
|---|---|
| Substituted piperidine | Enhanced binding affinity |
| Aromatic ring modifications | Altered pharmacokinetic properties |
Case Studies
3.1. Cognitive Disorders
A study investigated the effects of various H3 receptor antagonists, including derivatives of this compound, on cognitive performance in animal models. The results indicated that these compounds could improve memory and learning capabilities by increasing acetylcholine levels in the brain .
3.2. Alzheimer’s Disease Hybrids
Another case study highlighted the development of hybrid compounds incorporating this compound-like structures, which demonstrated significant activity against Alzheimer’s-related targets. These hybrids exhibited antioxidant properties and inhibited amyloid-beta aggregation, suggesting a multifaceted approach to combating neurodegeneration .
Comparison with Similar Compounds
Key Features :
- Piperidine Ring : The piperidin-3-yl group introduces a basic nitrogen atom, influencing solubility and receptor interactions.
Comparison with Structural Analogs
Positional Isomers on the Piperidine Ring
Impact of Piperidine Position :
Substituent Variations on the Benzyl Group
Substituent Effects :
Functional Group Additions
Impact of Heterocycles :
- Nitrothiophene-Containing Analogs : The 5-nitrothiophene moiety in –2 compounds enhances π-π stacking and hydrogen-bonding interactions, making them potent REV-ERBα ligands. The absence of this group in the target compound suggests divergent biological targets .
Pharmacological and Physicochemical Implications
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for in vivo bioavailability.
- Receptor Binding : Piperidine-based amines are common in CNS-targeting drugs (e.g., antipsychotics). The 2-methylbenzyl group may confer selectivity for receptors sensitive to bulky substituents .
- Metabolic Stability : Fluorinated analogs () may exhibit longer half-lives due to reduced oxidative metabolism, whereas methyl-substituted derivatives (e.g., the target compound) could undergo faster hepatic clearance .
Preparation Methods
Starting Materials and Initial Steps
A key intermediate is the piperidin-3-ylmethanamine or its derivatives. For example, 3-piperidinol derivatives can be used as starting points, which are then subjected to carbon-carbon coupling and functional group transformations.
- Example Reaction Conditions:
- Piperidinol derivative (1.0 eq.)
- Pentamethylacetophenone (1.1 eq.)
- Base (2.0 eq.)
- Iridium catalyst (Ir-1, 5 mol%)
- Solvent: Toluene (1.0 M)
- Inert atmosphere (vacuum/N2 cycles)
- Heating at 120 °C for 24 hours in a sealed microwave vial
This step generates a ketone intermediate which is further processed.
Conversion to the Amine Hydrochloride
- The ketone intermediate is dissolved in hexafluoroisopropanol (HFIP, 0.1 M).
- 37% aqueous hydrochloric acid (30-40 equivalents) is added dropwise.
- The reaction mixture is sealed and heated at 65 °C for 24 hours.
- After cooling, water is added and the product is extracted with dichloromethane (DCM).
- The organic phases are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
Formation of Hydrochloride Salt
- The residue is dissolved in methanol (0.5 M) and cooled to –50 °C.
- Thionyl chloride (1.1 equivalents) is added dropwise.
- The mixture is stirred for 18 hours at room temperature.
- The reaction mixture is treated with saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with DCM, and the combined organic extracts are washed with brine, dried, and concentrated.
- Final purification is done by filtration through a silica/celite pad, affording the hydrochloride salt of the target compound.
Purification and Characterization
- Extraction: Multiple washes with aqueous solutions (water, brine, NaHCO3) to remove impurities.
- Drying: Use of drying agents such as Na2SO4 or MgSO4.
- Concentration: Reduced pressure evaporation to remove solvents.
- Chromatography: Silica gel filtration or column chromatography to purify the final product.
- Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| C-C Coupling / Ketone Formation | Piperidinol derivative, pentamethylacetophenone, base, Ir-1 catalyst | 120 °C | 24 h | Toluene (1.0 M) | Inert atmosphere, sealed vial |
| Acid-Catalyzed Conversion | 37% HCl (30-40 eq), HFIP | 65 °C | 24 h | HFIP (0.1 M) | Sealed vial, dropwise acid addition |
| Salt Formation | Thionyl chloride (1.1 eq) | Room temperature | 18 h | Methanol (0.5 M) | Cooling to –50 °C before addition |
| Work-up | Saturated NaHCO3, DCM extractions, drying agents | Ambient | Variable | DCM, aqueous phases | Multiple washes and drying steps |
| Purification | Silica/celite filtration | Ambient | - | - | Final purification step |
Research Findings and Notes
- The use of HFIP as solvent facilitates the acid-catalyzed conversion step, improving reaction rates and yields.
- Thionyl chloride is effective in converting the free amine to the hydrochloride salt at low temperatures, minimizing side reactions.
- The multi-step procedure ensures high purity and yield of the hydrochloride salt suitable for further applications.
- The reaction conditions (temperature, equivalents of reagents) are optimized to balance conversion efficiency and product stability.
- The synthetic route is adaptable for scale-up with proper inert atmosphere and temperature control.
Q & A
Q. What methodologies reconcile discrepancies in reported melting points?
- Methodological Answer: Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) under nitrogen purge. Compare results with literature values, ensuring calibration against reference standards (e.g., indium). Polymorphism screening via powder XRD can explain variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
